molecular formula C9H8Cl2O2 B15178918 Methyl 2-(dichloromethyl)benzoate CAS No. 85099-16-7

Methyl 2-(dichloromethyl)benzoate

Cat. No.: B15178918
CAS No.: 85099-16-7
M. Wt: 219.06 g/mol
InChI Key: DQEGXTRMDKOZHF-UHFFFAOYSA-N
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Description

Methyl 2-(dichloromethyl)benzoate is an organic compound with the chemical formula C9H8Cl2O2. It is also known as 2-(dichloromethyl)benzoic acid methyl ester. This compound is characterized by the presence of a benzoate group substituted with a dichloromethyl group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(dichloromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(dichloromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dichloromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(dichloromethyl)benzoic acid, while reduction could produce methyl 2-(methyl)benzoate.

Scientific Research Applications

Methyl 2-(dichloromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which methyl 2-(dichloromethyl)benzoate exerts its effects depends on the specific application. In chemical reactions, the dichloromethyl group can act as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chlorobenzoate: Similar structure but with a single chlorine atom.

    Methyl 2-bromobenzoate: Contains a bromine atom instead of chlorine.

    Methyl 2-fluorobenzoate: Contains a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-(dichloromethyl)benzoate is unique due to the presence of two chlorine atoms in the dichloromethyl group, which can influence its reactivity and interactions in chemical and biological systems

Properties

CAS No.

85099-16-7

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

methyl 2-(dichloromethyl)benzoate

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3

InChI Key

DQEGXTRMDKOZHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(Cl)Cl

Origin of Product

United States

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